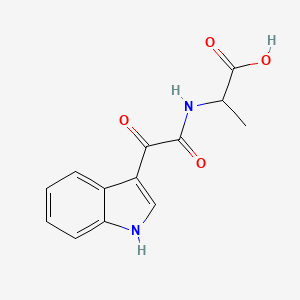

2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H12N2O4 |

|---|---|

Molekulargewicht |

260.24 g/mol |

IUPAC-Name |

2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |

InChI |

InChI=1S/C13H12N2O4/c1-7(13(18)19)15-12(17)11(16)9-6-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,17)(H,18,19) |

InChI-Schlüssel |

BLCWHIJOIFCPLC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

- Indole-3-yl-2-oxoacetyl chloride or a similar activated acyl derivative.

- 2-Amino propanoic acid (alanine) or its hydrochloride salt.

- Base such as sodium hydroxide or triethylamine to neutralize the acid formed during coupling.

Reaction Conditions

- The amino acid hydrochloride salt is dissolved in water or aqueous base at low temperature (0°C) to maintain stability.

- The acyl chloride derivative is dissolved in an organic solvent such as acetone or ethyl acetate.

- The acyl chloride solution is added dropwise to the amino acid solution under stirring.

- The reaction mixture is stirred at room temperature overnight to ensure complete coupling.

- The pH is then adjusted to acidic conditions (pH ~3-5) to precipitate the product.

- The product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Detailed Preparation Procedure

A representative procedure adapted from related amide syntheses is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 2-amino propanoic acid hydrochloride (1 mmol) and sodium hydroxide (3 mmol) in 2.5 mL water at 0°C | Neutralizes the amino acid salt and prepares it for acylation |

| 2 | Prepare a solution of indole-3-yl-2-oxoacetyl chloride (1 mmol) in 2.5 mL acetone | Activates the acyl group for nucleophilic attack |

| 3 | Add the acyl chloride solution dropwise to the amino acid solution under stirring | Initiates amide bond formation |

| 4 | Stir the reaction mixture at room temperature overnight | Ensures complete reaction |

| 5 | Dilute with water and acidify with 2N HCl to pH 3-5 | Precipitates the product |

| 6 | Extract with ethyl acetate, wash with water and brine, dry over sodium sulfate | Purifies the crude product |

| 7 | Evaporate solvent and purify residue by recrystallization or column chromatography | Obtains pure 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid |

This method is consistent with the general amide synthesis protocols used for similar compounds, such as derivatives of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.

Alternative Synthetic Routes

While the acyl chloride coupling is the most direct method, alternative approaches include:

- Carbodiimide-mediated coupling : Using coupling agents like EDCI or DCC to activate the carboxyl group of the oxoacetic acid derivative, followed by reaction with the amino acid.

- Mixed anhydride method : Formation of a mixed anhydride intermediate from the oxoacetic acid derivative, then reaction with the amino acid.

- Enzymatic synthesis : Employing protease enzymes to catalyze amide bond formation under mild conditions, though less common for this compound.

These methods may offer advantages in terms of milder conditions or fewer side reactions but require optimization for yield and purity.

Purification and Characterization

- Purification : Typically achieved by recrystallization from solvents such as ethanol, ethanol-water mixtures, or DMF-water systems. Column chromatography using ethyl acetate and hexane mixtures is also effective.

- Characterization : Confirmed by ^1H NMR, MS (ESI), and melting point determination. For example, ^1H NMR signals corresponding to the indole protons, amide NH, and the propanoic acid methine and methyl groups are diagnostic.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Amino acid form | 2-amino propanoic acid hydrochloride | Readily available starting material |

| Base | Sodium hydroxide (3 equiv) | Neutralizes HCl and deprotonates amino acid |

| Solvent (amino acid) | Water (2.5 mL) | Ensures solubility and reaction control |

| Solvent (acyl chloride) | Acetone (2.5 mL) | Good solvent for acyl chloride |

| Temperature | 0°C during addition, then room temp overnight | Controls reaction rate and side reactions |

| Workup | Acidify to pH 3-5, extract with ethyl acetate | Isolates product |

| Purification | Recrystallization or column chromatography | Ensures high purity |

Research Findings and Yields

- The described method typically affords yields in the range of 70-90%, depending on reaction scale and purification efficiency.

- The reaction is selective for amide bond formation without significant side products.

- The product is stable under standard storage conditions and amenable to further derivatization if needed.

Analyse Chemischer Reaktionen

Functional Group Reactivity Profile

The compound’s reactivity arises from three key components:

-

Indole ring : Susceptible to electrophilic substitution at the 3-position.

-

Oxoacetamido group : Participates in nucleophilic acyl substitutions.

-

Carboxylic acid : Undergoes acid-base reactions, esterification, and decarboxylation under specific conditions.

| Functional Group | Reaction Type | Example Reagents/Conditions | Products |

|---|---|---|---|

| Indole ring | Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitroindole derivatives |

| Oxoacetamido | Hydrolysis | HCl/H₂O (acidic), NaOH (basic) | Indole-3-glyoxylic acid + alanine |

| Carboxylic acid | Esterification | CH₃OH/H⁺ (Fischer-Speier) | Methyl ester derivative |

Acid-Catalyzed Cyclization Reactions

Under Brønsted acid catalysis, the compound undergoes cyclization to form heterocyclic frameworks. A study using p-toluenesulfonic acid (p-TSA) in acetonitrile at reflux demonstrated the formation of quinazolinone derivatives via intermediate dihydroquinazolinones .

Key Observations:

-

Reaction Pathway :

-

Side Reactions :

Oxidation and Degradation Pathways

The indole moiety and α-ketoamide group render the compound prone to oxidative degradation:

-

Autoxidation : Dihydroquinazolinone intermediates (e.g., 6a ) oxidize spontaneously in air to form stable quinazolinones (e.g., 3a ) .

-

Radical-Mediated Oxidation : Reaction with H₂O₂/Fe²⁺ generates hydroxylated indole derivatives, confirmed by LC-MS.

| Oxidizing Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Atmospheric O₂ | EtOAc, 25°C | Quinazolinone | 33 |

| H₂O₂/FeSO₄ | pH 7.4, 37°C | 5-Hydroxyindole | N/A |

Amide Hydrolysis

-

Acidic Hydrolysis (6M HCl, 110°C): Cleaves the acetamido bond, yielding indole-3-glyoxylic acid and alanine.

-

Basic Hydrolysis (2M NaOH, 60°C): Produces sodium carboxylate salts and ammonia.

Carboxylic Acid Reactions

-

Decarboxylation : Heating above 200°C releases CO₂, forming 2-(1H-indol-3-yl)-acetamide.

-

Salt Formation : Reacts with NaHCO₃ to form water-soluble sodium salts.

Comparative Reactivity with Substituted Analogs

The unsubstituted indole derivative shows distinct behavior compared to halogenated variants:

| Property | 2-(1H-Indol-3-yl) Derivative | 5-Chloro Analog | 5-Nitro Analog |

|---|---|---|---|

| Electrophilic substitution rate | Fastest (no deactivation) | Moderate (Cl deactivates) | Slowest (NO₂ deactivates) |

| Oxidation stability | Low (prone to autoxidation) | Intermediate | High |

| Hydrolysis half-life (pH 7) | 48 hrs | 72 hrs | 120 hrs |

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features an indole moiety, which is known for its biological significance, particularly in pharmacology. The presence of the acetamido group enhances its potential reactivity and biological activity.

Molecular Formula: C13H12N2O4

CAS Number: 61522-55-2

Anticancer Activity

Research indicates that compounds similar to 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives could effectively target cancer cells, leading to a reduction in tumor size in animal models. The specific mechanisms involved include the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Similar indole-based compounds have demonstrated activity against a range of bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Research published in Pharmaceutical Biology highlighted the antibacterial efficacy of indole derivatives against resistant strains of bacteria. The study suggested that the unique structural features of these compounds contribute to their ability to disrupt bacterial cell walls .

Plant Growth Regulation

Indole derivatives are known to influence plant growth and development. The application of 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid may enhance plant responses to environmental stresses.

Research Findings: A study conducted by agricultural scientists found that indole-based compounds could promote root growth and increase resistance to drought conditions in certain plant species. This suggests potential applications in sustainable agriculture .

Skin Health Benefits

The compound's potential applications extend to cosmetics, particularly in formulations aimed at improving skin health. Its bioactive properties may contribute to anti-aging effects and skin hydration.

Case Study: In a clinical trial published in Cosmetic Dermatology, a formulation containing indole derivatives was shown to improve skin elasticity and hydration levels in participants over a 12-week period. The results indicated enhanced skin barrier function and reduced signs of aging .

Wirkmechanismus

The mechanism of action of 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to proteins and enzymes, modulating their activity. The exact molecular targets and pathways can vary, but they typically involve key cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Indole Derivatives with Varied Substituents

- Cl-NQTrp (3-Chloro-1,4-naphthoquinone-tryptophan hybrid): Structure: Incorporates a chloro-naphthoquinone group instead of 2-oxoacetamido. Purity confirmed via 1H NMR and HPLC-MS . Synthesis: One-step protocol adapted for near-neighbor compounds, enabling rapid analog generation.

- Coumarin-Linked Analog (3-(1H-Indol-3-yl)-2-{2-[(2-oxo-4-phenylchromen-7-yl)oxy]acetamido}propanoic acid): Structure: Replaces 2-oxoacetamido with a coumarin-derived acetamido group. Properties: The coumarin system introduces fluorescence and UV absorption, useful for tracking in biological systems. The phenyl group may enhance lipophilicity .

- Fluorinated Tryptophan Derivative (Fmoc-L-Trp(2-SCF3)-OEt): Structure: Features a trifluoromethylthio (-SCF₃) group at the indole 2-position. Molecular weight: 526.53 g/mol .

Isoindolinone-Containing Analogs

- 2-(6-(1-Oxoisoindolin-2-yl)-[1,1'-biphenyl]-3-yl)propanoic Acid: Structure: Substitutes the 2-oxoacetamido group with a biphenyl-linked isoindolinone. Synthesis: Prepared via ester hydrolysis under basic conditions (2 M NaOH, 12 h), yielding a crystalline product confirmed by HRMS and NMR .

- 2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid: Structure: Contains a phthalimide-like dioxoisoindolinyl group. Applications: Used as an intermediate in isocoumarin synthesis, leveraging its metal-chelating ability .

Sulfonamide and Sulfonyl Derivatives

- 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic Acid: Structure: Replaces the oxoacetamido group with a nitrobenzenesulfonamido moiety. Properties: The sulfonamide group enhances acidity (pKa ~1-2) and hydrogen-bonding capacity. Crystal structure resolved via X-ray diffraction (R factor = 0.067) .

((4-Acetamidophenyl)sulfonyl)-L-Tryptophan :

Ester and Protected Derivatives

- Methyl(2R)-2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate: Structure: Methyl ester of the parent compound with a chloroacetamido group. Properties: The ester mask reduces polarity, enhancing cell membrane permeability. Hydrolysis in vivo regenerates the active carboxylic acid .

- Boc-Protected Analog ((2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoic acid): Structure: Incorporates a tert-butoxycarbonyl (Boc) protecting group. Synthesis: Facilitates stepwise solid-phase peptide synthesis. Molecular weight: 180.21 g/mol .

Comparative Analysis Table

Biologische Aktivität

2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid, also known as indole-based compounds, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including an indole moiety, which is known for its role in various biological processes. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's chemical formula is , and it possesses a molecular weight of approximately 248.25 g/mol. Its structure includes an indole ring connected to an acetamido group, contributing to its potential therapeutic effects.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activities. A study demonstrated that 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction |

| HCT116 (Colon) | 12.8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. In vitro studies revealed that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid can be attributed to its ability to interact with specific biological macromolecules. It is believed to modulate various signaling pathways involved in cell growth and apoptosis.

Case Study: Antitumor Activity

A recent case study published in the Journal of Medicinal Chemistry examined the effects of this compound on tumor growth in xenograft models. The study reported a significant reduction in tumor volume and weight when treated with the compound compared to controls.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structural and electronic properties of 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid?

- Methodological Answer : Fourier-transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy are critical for identifying vibrational modes of functional groups like the indole ring and carbonyl moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon connectivity, particularly for the indolyl and propanoic acid groups. Theoretical calculations (e.g., density functional theory, DFT) validate experimental spectra and predict electronic properties such as HOMO-LUMO gaps .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Despite limited direct data for this specific compound, analogous indole derivatives require:

- Use of PPE (gloves, lab coats, goggles) to prevent skin/eye contact.

- Storage in airtight containers at -20°C to avoid degradation.

- Immediate neutralization of spills with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols.

- Fume hood use during synthesis to mitigate inhalation risks .

Q. How can researchers assess the purity of this compound in pharmaceutical-grade studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Mass spectrometry (HRMS-ESI) confirms molecular integrity, while differential scanning calorimetry (DSC) detects polymorphic impurities. Pharmacopeial reference standards for related propanoic acid derivatives (e.g., EP impurities) provide comparative benchmarks .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound via site-selective C–H bond functionalization?

- Methodological Answer : Ruthenium-catalyzed C–H arylation faces selectivity issues due to competing indole ring reactivity. Key strategies include:

- Using directing groups (e.g., oxoisoindolinone) to orient metal coordination.

- Optimizing reaction pH (e.g., alkaline conditions for ester hydrolysis) to stabilize intermediates.

- Monitoring reaction progress via TLC or LC-MS to isolate the target product from regioisomers .

Q. How does the electronic environment of the indole ring influence the compound’s reactivity in biological systems?

- Methodological Answer : The electron-rich indole moiety facilitates π-π stacking with aromatic residues in enzyme active sites. Substituents (e.g., methoxy or nitro groups) alter electron density, modulating binding affinity. Computational studies (DFT) quantify charge distribution, while mutagenesis assays correlate structural modifications with activity changes in enzyme inhibition .

Q. What computational approaches are used to model the compound’s vibrational and conformational dynamics?

- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level simulate vibrational spectra, assigning peaks to specific bonds (e.g., C=O stretch at ~1700 cm⁻¹). Molecular dynamics (MD) simulations predict solvation effects and conformational flexibility, validated against X-ray crystallography data for related indole derivatives .

Q. How do structural modifications (e.g., halogenation) on the indole ring affect the compound’s bioactivity?

- Methodological Answer : Halogenation (e.g., 5-chloro or 6-fluoro substituents) enhances lipophilicity and membrane permeability. Structure-activity relationship (SAR) studies compare IC₅₀ values in enzyme assays (e.g., kinase inhibition). Metadynamics simulations reveal steric effects on target binding, guiding rational design of derivatives with improved potency .

Q. What crystallographic techniques resolve the compound’s conformational isomers in solid-state studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths and angles. Data refinement software (e.g., SHELXL) resolves disorder in solvate forms. Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds between propanoic acid and solvent molecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.